7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione
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Overview
Description
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its four nitrogen atoms and three carbonyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonyl chlorides with arylidenethiohydantoins, leading to the formation of the spirocyclic structure through a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms or carbonyl groups.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1-[(2-hydroxyethoxy)methyl]-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione: A similar compound with an additional hydroxyethoxy group.
5-Arylidene-1-methyl-2-thiohydantoins: Compounds with a similar spirocyclic core but different substituents.
Uniqueness
7-Amino-1-methyl-1,3,6,8-tetraazaspiro[44]non-6-ene-2,4,9-trione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
832729-51-8 |
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Molecular Formula |
C6H7N5O3 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
7-amino-1-methyl-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione |
InChI |
InChI=1S/C6H7N5O3/c1-11-5(14)9-3(13)6(11)2(12)8-4(7)10-6/h1H3,(H,9,13,14)(H3,7,8,10,12) |
InChI Key |
XXKNBODXEDNLAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C12C(=O)NC(=N2)N |
Origin of Product |
United States |
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